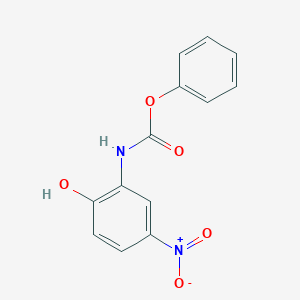

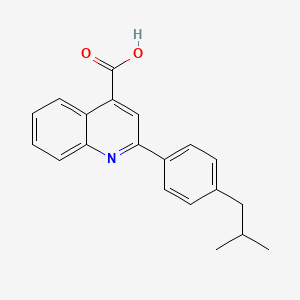

phenyl N-(2-hydroxy-5-nitrophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate is a chemical compound with the formula C13H10N2O5 . It is characterized by its IUPAC name: (2-Hydroxy-5-nitro-phenyl)-carbamic acid phenyl ester . The molecular weight of this compound is 274.232 .

Synthesis Analysis

The synthesis of N-substituted ureas, which include carbamates like this compound, can be achieved by a nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules with commercial applications .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: OC1=C(NC(=O)OC2=CC=CC=C2)C=C(C=C1)N+=O .Chemical Reactions Analysis

Carbamates, such as this compound, can be synthesized through a reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates . The reaction proceeds at room temperature and can be monitored by thin-layer chromatography (TLC) .Applications De Recherche Scientifique

Environmental Studies and Degradation Processes

Research on carbamates, a group to which phenyl N-(2-hydroxy-5-nitrophenyl)carbamate belongs, has focused on their environmental impact, degradation processes, and legislative considerations. Chlorpropham (CIPC), a primary N-phenyl carbamate, has been studied for its degradation through hydrolysis, biolysis, photolysis, and thermal processes. These studies are crucial for understanding the environmental fate of carbamates and ensuring regulatory compliance, especially given their use in agriculture and potential environmental toxicity (Smith & Bucher, 2012).

Atmospheric Chemistry of Nitrophenols

The occurrence and transformation of nitrophenols in the atmosphere have been reviewed, with a focus on their sources, including direct emissions and secondary formation. This research is significant for understanding the atmospheric chemistry of nitrophenols and their environmental implications, particularly regarding air quality and potential health effects (Harrison et al., 2005).

Catalytic Reduction and Organic Synthesis

Studies on the catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) have shown the versatility of this method in organic synthesis. This research highlights the potential of using CO as a reductant in the synthesis of various organic compounds, including those related to this compound (Tafesh & Weiguny, 1996).

Advanced Oxidation Processes

The degradation of acetaminophen by advanced oxidation processes (AOPs) has been reviewed, focusing on the generation of by-products and their biotoxicity. While not directly related to this compound, this research provides insights into the oxidative degradation mechanisms and environmental impact of organic compounds (Qutob et al., 2022).

Carcinogen Metabolism and Biomarkers

The measurement of human urinary carcinogen metabolites offers insights into the exposure and effects of carcinogens, including those related to carbamate compounds. This research underscores the importance of biomarkers in studying the impact of environmental toxins and carcinogens on human health (Hecht, 2002).

Non-Phosgene Synthesis

Non-phosgene synthesis methods for N-substituted carbamates have been explored, highlighting the importance of developing greener and safer synthetic routes for carbamate compounds. This research is particularly relevant for the sustainable production of carbamate-based chemicals, including this compound (Jianpen, 2014).

Mécanisme D'action

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with multiple receptors, which could potentially lead to various biological activities .

Biochemical Pathways

Similar compounds have been found to participate in various biological activities, suggesting that they may affect a broad range of biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. The nature of these interactions is complex and can vary depending on the specific biomolecule involved .

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes . It can affect cell signaling pathways, gene expression, and cellular metabolism, thereby influencing overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow the compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that can influence its localization or accumulation . This may involve interactions with transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

phenyl N-(2-hydroxy-5-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-12-7-6-9(15(18)19)8-11(12)14-13(17)20-10-4-2-1-3-5-10/h1-8,16H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRXCDSJQPELHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2605885.png)

![N-tert-butyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2605888.png)

![Spiro[3.4]octane-2-carbaldehyde](/img/structure/B2605890.png)

![6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2605892.png)

![5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2605894.png)

![3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2605896.png)

![Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2605900.png)

![4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine](/img/structure/B2605901.png)

![2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605904.png)